methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a complex organic molecule with multiple functional groups and stereocenters. Compounds like this often have significant biological activity and can be used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic methods may include:
Stepwise construction: of the core structure using cyclization reactions.
Functional group transformations: such as oxidation, reduction, and esterification.
Stereoselective synthesis: to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
The compound may have various applications in scientific research, including:
Chemistry: Study of reaction mechanisms and synthesis of related compounds.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Exploration of its therapeutic potential for treating diseases.
Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: of enzymes, inhibiting their activity.
Interaction with receptors: , modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
- Other complex organic molecules with similar functional groups and stereochemistry.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which may confer unique biological activity and chemical reactivity.
Properties
Molecular Formula |
C46H56N4O9 |
---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-49-20-17-44(36(42)49)30-21-31(34(55-5)22-33(30)48(4)37(44)46(54,41(53)57-7)38(42)58-26(3)51)45(40(52)56-6)24-27-23-43(9-2)39(59-43)50(25-27)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38-,39+,42-,43+,44-,45+,46+/m1/s1 |
InChI Key |
NWWWPBYIUBUKEG-CBUIQVNVSA-N |
Isomeric SMILES |
CC[C@]12C[C@@H]3C[C@@](C4=C(CCN(C3)[C@H]1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)[C@]89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC12CC3CC(C4=C(CCN(C3)C1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.